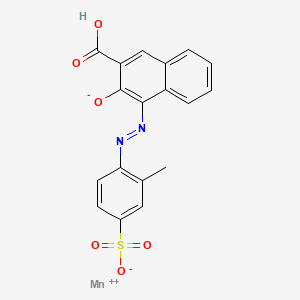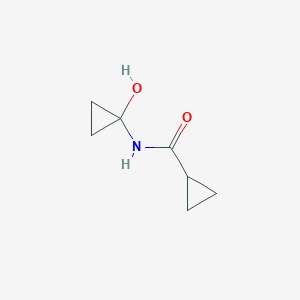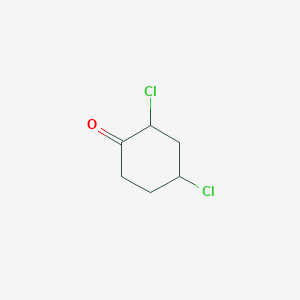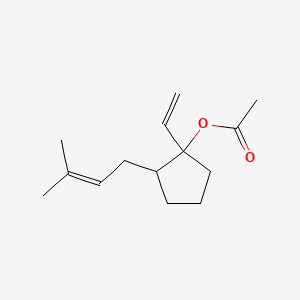![molecular formula C10H20Cl4O6P2 B13790704 Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester CAS No. 58823-09-9](/img/structure/B13790704.png)
Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate is an organophosphorus compound with significant applications in various fields This compound is characterized by its complex structure, which includes multiple chloroethyl and phosphinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by further reactions with 2-chloroethyl phosphonic dichloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphinyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce phosphonic acids or other oxidized products.
Applications De Recherche Scientifique
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents, known for its use as a solvent and in chemical synthesis.
Bis(2-chloroethyl)amine: An amine with two 2-chloroethyl groups, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate is unique due to its complex structure and the presence of both chloroethyl and phosphinyl groups. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from simpler compounds like Bis(2-chloroethyl) ether and Bis(2-chloroethyl)amine.
Propriétés
Numéro CAS |
58823-09-9 |
|---|---|
Formule moléculaire |
C10H20Cl4O6P2 |
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
1-[bis(2-chloroethoxy)phosphoryl]-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C10H20Cl4O6P2/c11-1-5-17-21(15,9-4-14)20-8-10-22(16,18-6-2-12)19-7-3-13/h1-10H2 |
Clé InChI |
CJOFOMGFGJRPFD-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(OCCCl)OCCCl)OP(=O)(CCCl)OCCCl |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



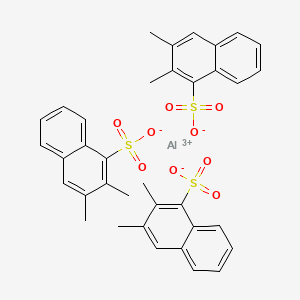
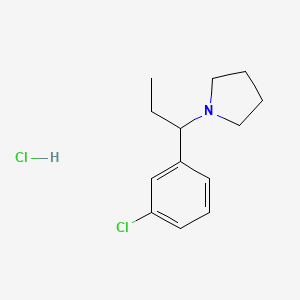
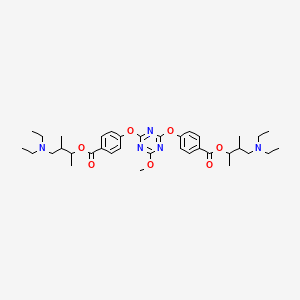
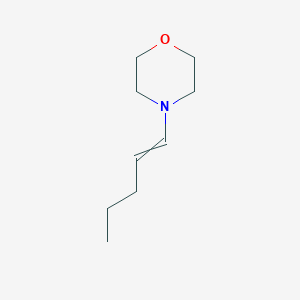
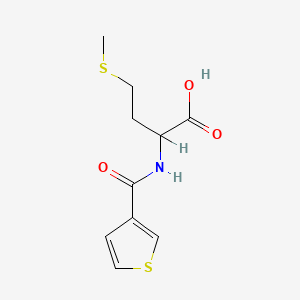
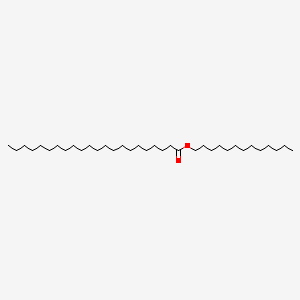
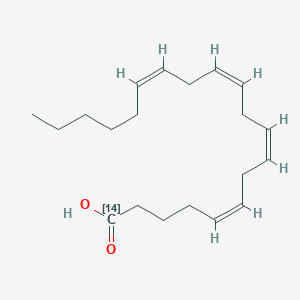
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
